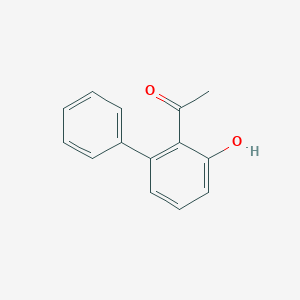

2-Acetyl-3-phenylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

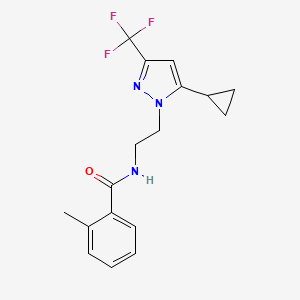

2-Acetyl-3-phenylphenol is a chemical compound . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of phenols can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular formula of this compound is C14H12O2. The IR spectrum of phenols has a distinctive O-H stretch in the range of 3300 to 3400 cm^-1. This peak tends to be very strong and very broad. The exact position of the peak is dependent on the amount of hydrogen bonding in the phenol .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .科学的研究の応用

Metabolic Phenotyping in Drug Metabolism Studies

Metabolic phenotyping, a powerful tool for studying drug metabolism and hepatotoxicity, has been applied to acetaminophen (APAP) metabolism. This approach utilizes high-resolution analytical platforms like NMR spectroscopy and mass spectrometry to generate metabolic profiles reflecting genetic and environmental influences. It helps in understanding the mechanism of APAP-induced hepatotoxicity and identifying candidate biomarkers for improved stratification of acute liver failure (ALF) (Coen, 2015).

Synthesis in Pharmaceutical Applications

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been achieved using Novozym 435 as a catalyst. This process, crucial for pharmaceutical applications, involves various acyl donors and parameters such as agitation speed, solvent, and temperature (Magadum & Yadav, 2018).

Electrochemical Applications

The electropolymerization of phenylphenol isomers has been explored for sensing phenols in organic media. This study demonstrates the incorporation of cavitand into polymer layers formed during electrooxidation, offering selective sensing of phenols by electrochemical methods (Kiss et al., 2022).

Environmental Monitoring

A novel sensor was developed for the determination of 2-phenylphenol (2-PP) as a water pollutant, using a carbon paste electrode modified with Fe3O4 nanoparticles and ionic liquid. This sensor exhibits high sensitivity and selectivity, making it suitable for monitoring 2-PP in environmental samples (Karimi-Maleh et al., 2019).

Biomedical Research

In the biomedical field, phenolic compounds like 2-phenylphenol are synthesized as analogues to natural humic substances for research purposes. High-resolution mass spectrometry techniques are employed to analyze these compounds, helping in understanding their roles in physiological processes (Zherebker et al., 2015).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that alkylphenols, a group of compounds to which 2-acetyl-3-phenylphenol belongs, are known to be endocrine disruptors with estrogen-like properties . They have been shown to alter mammary gland development and are toxic to aquatic life .

Mode of Action

For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that phenolic compounds like this compound can influence the acetyl coa pathway , which is the only pathway of CO2 fixation coupled to energy storage .

Pharmacokinetics

It can be inferred from similar compounds that following both single and multiple-dose administration, plasma concentration of the compound increases rapidly, reaching a peak at approximately 10 h .

Result of Action

It’s known that phenolic compounds can act as a catalytic proton donor/acceptor in enzyme active sites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, alkylphenols are used in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings . They are particularly persistent in water .

生化学分析

Biochemical Properties

2-Acetyl-3-phenylphenol is a type of phenolic compound, which are known for their characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Phenolic compounds have diverse chemical structures that define their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves various biochemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression.

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

特性

IUPAC Name |

1-(2-hydroxy-6-phenylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJHQKVIQXONGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)

![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)

![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)

![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)